N-cinnamylidenebenzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
118922-13-7 |
|---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-cinnamylidenebenzenesulfonamide |
InChI |
InChI=1S/C15H13NO2S/c17-19(18,15-11-5-2-6-12-15)16-13-7-10-14-8-3-1-4-9-14/h1-13H |
InChI Key |
FLKIIIPKCJGYIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for N Cinnamylidenebenzenesulfonamide and Derivatives
Modern Approaches to N-Cinnamylidenebenzenesulfonamide Core Synthesis
The construction of the this compound scaffold can be achieved through several contemporary synthetic routes. These methods offer advantages in terms of efficiency, atom economy, and the ability to introduce molecular diversity.
Multi-Component Reaction Sequences
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient strategy for the synthesis of complex molecules like this compound. nih.gov A plausible MCR approach for the synthesis of N-sulfonylamidines, which are structurally related to this compound, involves the reaction of an aldehyde, a sulfonamide, and an azide (B81097) source.
A notable example is the three-component reaction of proline, aldehydes, and sulfonyl azides under metal-free conditions to produce N-sulfonylamidines. researchgate.net In a proposed adaptation for this compound, cinnamaldehyde (B126680) could react with benzenesulfonamide (B165840) and a suitable azide in a one-pot process. The reaction likely proceeds through the in-situ formation of an imine from the aldehyde and the sulfonamide, which is then trapped by the azide.
| Aldehyde | Sulfonamide | Azide | Catalyst/Conditions | Product | Yield (%) | Ref |
| Aromatic Aldehyde | Sulfonyl Azide | Proline | Mild, metal-free | N-Sulfonylamidine | Good | researchgate.net |
| Ketone | Sulfonyl Azide | Proline | Mild, metal-free | N-Sulfonylamidine | Low | researchgate.net |
This table presents data for the synthesis of N-sulfonylamidines, a structurally related class of compounds, to illustrate the potential of multi-component reactions.
Metal-Catalyzed Coupling Reactions (e.g., Copper-Mediated C-N Bond Formation)
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and copper-mediated C-N bond formation is particularly relevant for the synthesis of N-alkenylsulfonamides. The direct N-vinylation of sulfonamides using a copper catalyst offers a powerful route to the this compound core.
One effective system employs copper(II) fluoride (B91410) (CuF2) with 4-dimethylaminopyridine (B28879) (DMAP) as a co-catalyst for the N-vinylation of amides and azoles with vinylsilanes. organic-chemistry.org This method is notable for its mild reaction conditions at room temperature and the avoidance of an external fluoride source. organic-chemistry.org A proposed mechanism involves the formation of a reactive intermediate, [Cu(DMAP)4Cl2], which facilitates the coupling. organic-chemistry.org Another approach involves the intramolecular copper-catalyzed N-vinylation of sulfonamides containing a vinyl halide, which has been successfully applied to the synthesis of various heterocyclic enamines. nih.gov
A general procedure for the copper-promoted N-alkynylation of sulfonamides has also been developed, which, while not directly producing an alkene, is a related transformation for C-N bond formation. researchgate.net This involves the deprotonation of the sulfonamide followed by reaction with a copper(I) salt and an alkynyl bromide. researchgate.net
| Sulfonamide | Vinylating Agent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Ref |
| Various amides/azoles | Vinyltrimethoxysilane | CuF2/DMAP | DCE | Room Temp | High | organic-chemistry.org |
| Sulfonamide with vinyl halide | - | CuI/N,N'-dimethylethylenediamine | - | - | Good | nih.gov |
| N-(2-pyridinylmethyl)benzenesulfonamide | DMF-DMA | Cu(OAc)2·H2O | Glycol | 80 | Moderate to Excellent | nih.gov |
This table showcases examples of copper-catalyzed N-vinylation and related C-N bond-forming reactions for the synthesis of sulfonamide derivatives.
Metal-Free Synthetic Pathways
The development of metal-free synthetic methods is of significant interest due to the reduced cost and toxicity associated with the elimination of transition metal catalysts. For the synthesis of this compound, an aza-Wittig reaction represents a viable metal-free approach. wikipedia.org
The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound, in this case, cinnamaldehyde. wikipedia.org The iminophosphorane can be generated in situ from benzenesulfonyl azide and triphenylphosphine (B44618). The reaction proceeds through a [2+2] cycloaddition to form a four-membered ring intermediate, which then undergoes cycloreversion to yield the desired imine (the this compound) and triphenylphosphine oxide. wikipedia.orgyoutube.com This method is advantageous due to the strong phosphorus-oxygen bond formed, which drives the reaction forward. youtube.com
Another metal-free approach involves the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with sulfonamide derivatives at room temperature to produce N-sulfonylformamidines. researchgate.net A similar condensation strategy could potentially be adapted for the synthesis of this compound from cinnamaldehyde derivatives. Furthermore, a domino reaction of sulfonyl oximonitriles with secondary amines provides a metal-free route to N-sulfonylformamidines. rsc.org
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |
| o-Azidobenzaldehyde | β-Ketosulfonamide/sulfone | Base-mediated Knoevenagel/intramolecular aza-Wittig | 3-Sulfonyl-substituted quinolines | beilstein-journals.org |
| Sulfonamide | N,N-Dimethylformamide dimethyl acetal | Room temperature, solvent-free | N-Sulfonylformamidine | researchgate.net |
| Sulfonyl oximonitriles | Secondary amines | Mild, domino reaction | N-Sulfonylformamidine | rsc.org |
This table illustrates various metal-free synthetic strategies for compounds related to this compound.
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and expanding their scope. The formation of this compound involves key intermediates and stereochemical considerations.
Elucidation of Reaction Intermediates (e.g., Nitrene Trapping)
In many synthetic routes leading to sulfonamides and their derivatives, sulfonyl nitrenes are proposed as key reactive intermediates. These electron-deficient species can be generated from sulfonyl azides through thermal or photochemical decomposition with the extrusion of dinitrogen.
The intermediacy of sulfonyl nitrenes can be supported by trapping experiments. For instance, in the presence of triphenylphosphine (PPh3), the nitrene can be trapped to form the corresponding iminophosphorane. researchgate.net This intermediate is often stable enough to be isolated or can be used in subsequent reactions, such as the aza-Wittig reaction. The reactivity of sulfonyl nitrenes also includes C-H insertion and aziridination reactions. researchgate.net
Mechanistic studies on copper-catalyzed N-arylation of amides suggest that the active catalytic species is a 1,2-diamine-ligated copper(I) amidate complex, which then activates the aryl halide. nih.gov A similar mechanism is likely at play in the copper-catalyzed N-vinylation of sulfonamides.
Stereochemical Control in Synthesis
The synthesis of this compound presents a stereochemical challenge in controlling the geometry of the carbon-carbon double bond (E/Z isomerism). The stereochemical outcome of the reaction can be influenced by the choice of reagents, catalysts, and reaction conditions.
In the context of the aza-Wittig reaction, the stereoselectivity of the resulting alkene is influenced by the nature of the substituents on both the ylide and the carbonyl compound. For the synthesis of this compound, the use of a stabilized iminophosphorane would generally favor the formation of the more thermodynamically stable E-isomer.
Furthermore, the development of enantioselective methods for the synthesis of chiral sulfonamides is an active area of research. While not directly applicable to the achiral this compound, these studies provide insights into achieving stereocontrol in related systems. For example, chiral palladium catalysts have been used for the enantioselective N-allylation of sulfonamides to create axially chiral products. nih.govelsevierpure.com The use of chiral organocatalysts has also been demonstrated for the atroposelective N-alkylation of sulfonamides. nih.govresearchgate.net These principles could potentially be adapted to develop stereoselective syntheses of more complex derivatives of this compound.
Synthesis of this compound Analogs and Structural Hybrids
The generation of analogs and structural hybrids of this compound is a key strategy for exploring the chemical space around this scaffold and optimizing its biological activity. This can be achieved by modifying either the cinnamamide (B152044) or the benzenesulfonamide portion of the molecule, or by incorporating other bioactive pharmacophores.
Cinnamamide Derivatization Strategies
The cinnamamide moiety offers multiple points for derivatization, including the aromatic ring, the acrylic backbone, and the amide linkage. Recent advancements have focused on creating a diverse library of cinnamamide derivatives through various synthetic routes.
One common approach involves the amidation of cinnamic acid and its derivatives. For instance, a one-pot transamidation of cinnamamide can be achieved using pivaloyl chloride to activate the amide. Similarly, activating the carboxyl group of cinnamic acid with pivalic anhydride (B1165640) allows for the efficient synthesis of a wide range of cinnamamides in excellent yields. Another method utilizes methyltrimethoxysilane (B3422404) (MTM) for the amidation of cinnamic acid. Amine–BH3 reagents have also been employed to synthesize corresponding amides via a triacyloxyborane–amine complex. acs.org
Furthermore, the synthesis of novel cinnamamide derivatives has been accomplished by reacting substituted 2-aminothiophenes with cinnamoyl chloride. citedrive.com This strategy not only modifies the amide portion but also introduces a heterocyclic ring system, expanding the structural diversity of the resulting compounds. The development of highly efficient, enzyme-catalyzed methods, such as the use of Lipozyme® TL IM in continuous-flow microreactors, has enabled the rapid and environmentally friendly synthesis of cinnamamides from methyl cinnamates and phenylethylamines. nih.gov These biocatalytic approaches offer mild reaction conditions and short residence times, making them suitable for generating libraries of cinnamamide derivatives. nih.gov
The table below summarizes various cinnamamide derivatization strategies.
| Strategy | Reagents/Catalysts | Key Features | Reference |
| One-pot transamidation | Pivaloyl chloride | N-pivaloyl-activated amide intermediate | acs.org |
| Carboxyl group activation | Pivalic anhydride | Single-step, excellent yield | acs.org |
| Amidation | Methyltrimethoxysilane (MTM) | Versatile amidation | acs.org |
| Amidation | Amine–BH3 reagent | Triacyloxyborane–amine complex intermediate | acs.org |
| Amide formation | Cinnamoyl chloride and substituted 2-aminothiophenes | Introduction of heterocyclic moieties | citedrive.com |
| Enzyme-catalyzed amidation | Lipozyme® TL IM | Continuous-flow microreactor, mild conditions | nih.gov |
Benzenesulfonamide Scaffold Modifications
The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, and its modification is a common strategy for developing new therapeutic agents. nih.govtandfonline.com The synthesis of benzenesulfonamide derivatives often involves the reaction of a substituted benzoyl chloride with an aminobenzenesulfonamide in the presence of a base like pyridine. nih.gov
The design of benzenesulfonamide analogs can be guided by two main strategies. The first involves adjusting the position of substituents (ortho, meta, or para) on the benzene (B151609) ring relative to the sulfonamide group to optimize binding to a biological target. nih.gov The second strategy focuses on grafting different substituents onto the phenylamide portion to modulate the electronic and lipophilic properties of the molecule. nih.gov These modifications can significantly influence the biological activity of the resulting compounds. For example, a series of meta-substituted benzenesulfonamides were synthesized and found to be potent inhibitors of metallo-β-lactamase ImiS. nih.gov
In another approach, novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) were synthesized by incorporating alkyl, amino, ethereal, and heterocyclic fragments into the molecular structure. researchgate.net This was achieved through reactions such as the formation of Schiff bases and the construction of pyrrolidine (B122466) rings. researchgate.net The sulfonamide group's synthetic accessibility and the ability to introduce diverse substituents at multiple positions make it a versatile scaffold for creating libraries of compounds with a wide range of physicochemical and biological properties. tandfonline.com
Molecular Hybridization with Other Bioactive Pharmacophores
Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. acs.org The resulting hybrid compound may exhibit improved affinity, efficacy, and a modified selectivity profile compared to the individual parent molecules. acs.org The this compound scaffold is itself an example of a molecular hybrid, combining the structural features of cinnamamide and benzenesulfonamide.
Further hybridization can be achieved by introducing other bioactive moieties. For instance, "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazole rings, has been used to link benzenesulfonamide scaffolds with other chemical entities. scispace.com This approach offers high efficiency, mild reaction conditions, and excellent functional group tolerance, making it a powerful tool for creating complex molecular hybrids. scispace.com
The synthesis of hybrid compounds can also be achieved by combining two bioactive scaffolds through the formation of an imine linkage. This has been demonstrated in the preparation of Schiff bases from the primary amino group of sulfonamides and substituted salicylaldehydes, effectively merging two antimicrobial scaffolds. tandfonline.com The concept of molecular hybridization offers a rational approach to designing novel this compound derivatives with potentially synergistic or dual modes of action.
High-Throughput Synthesis and Combinatorial Library Generation for this compound Scaffolds (e.g., DNA-Encoded Libraries)
The exploration of vast chemical space to identify novel bioactive compounds necessitates the use of high-throughput synthesis (HTS) and combinatorial chemistry. These technologies enable the rapid generation of large libraries of compounds for screening.
While specific examples of HTS or combinatorial library generation for the this compound scaffold are not extensively documented, the principles of these techniques can be readily applied. A combinatorial library of this compound analogs could be generated by reacting a library of substituted cinnamoyl chlorides with a library of substituted benzenesulfonamides in a parallel or split-and-pool fashion. This would allow for the systematic variation of substituents on both the cinnamamide and benzenesulfonamide portions of the molecule, leading to a large and diverse collection of compounds.
A particularly powerful approach for generating massive chemical libraries is DNA-encoded library (DEL) technology. nih.gov In this method, each small molecule in the library is covalently attached to a unique DNA sequence that serves as an amplifiable barcode for its identification. nih.gov The synthesis of a DEL typically involves a "split-and-pool" strategy, where a common scaffold is divided into multiple portions, each of which is reacted with a different building block. researchgate.net After each synthetic step, a unique DNA tag corresponding to the added building block is ligated to the growing DNA barcode. researchgate.net This process is repeated for several cycles, resulting in a library that can contain billions of unique compounds.
The construction of a DEL based on the this compound scaffold would involve DNA-compatible synthetic reactions. Building blocks such as sulfonyl chlorides are available for use in DEL synthesis. lifechemicals.com A potential strategy would involve attaching a benzenesulfonamide building block to a DNA tag, followed by reaction with a library of cinnamoyl building blocks in a subsequent cycle. The resulting library could then be screened against a biological target of interest to identify binders, which are then identified by sequencing their DNA barcodes. researchgate.net The use of DEL technology offers an unprecedented opportunity to explore the chemical space around the this compound scaffold in a highly efficient manner. nih.gov
Preclinical Biological Activities and Elucidation of Molecular Mechanisms for N Cinnamylidenebenzenesulfonamide
Antimicrobial Research Efficacy
There is no available data in the scientific literature regarding the antimicrobial efficacy of N-cinnamylidenebenzenesulfonamide.
Antibacterial Potency and Spectrum
No studies were found that investigated the antibacterial potency and spectrum of this compound against Gram-positive, Gram-negative strains, Methicillin-Resistant Staphylococcus aureus (MRSA), or Mycobacterium tuberculosis.
Antifungal Potency and Spectrum
There is no available research on the antifungal potency and spectrum of this compound against fungal pathogens such as Candida albicans, Fusarium avenaceum, or Bipolaris sorokiniana.
Synergistic Effects with Established Antimicrobial Agents
No investigations into the potential synergistic effects of this compound with other established antimicrobial agents have been published.
Investigated Molecular Mechanisms of Antimicrobial Action
As there are no studies on its antimicrobial activity, the molecular mechanisms of action, such as cell membrane disruption, enzyme inhibition, or metabolic pathway modulation, for this compound have not been elucidated.
Antiproliferative and Anticarcinogenic Research Activities
There is a lack of published research on the antiproliferative and anticarcinogenic activities of this compound.
In Vitro Cytotoxicity in Cancer Cell Lines (e.g., Human Cervical HeLa, Breast MCF-7, Colon HCT-116, Lung A549)
The cytotoxic potential of this compound and its chemical relatives has been a subject of investigation against various human cancer cell lines. While direct studies on this compound are limited, research on related benzenesulfonamide (B165840) and cinnamide derivatives provides insight into the potential antiproliferative effects of this compound class.
Derivatives of N-benzylaryl cinnamide have demonstrated significant inhibitory effects on the proliferation of MGC-803 (gastric), HCT-116 (colon), and KYSE450 (esophageal) cancer cells, with some compounds showing IC₅₀ values below 0.5 μM. nih.gov For instance, compound 15e from a specific study displayed potent inhibition of MGC-803, SGC-7901 (gastric), HCT-116, and KYSE450 cells with IC₅₀ values of 0.019, 0.017, 0.020, and 0.044 μM, respectively. nih.gov This highlights the potential of the cinnamide moiety in conferring cytotoxic activity.
Furthermore, novel N-substituted sulfonyl amide derivatives incorporating a 1,3,4-oxadiazol motif have been evaluated for their cytotoxic effects. nih.gov In these studies, selected compounds were tested against neuroblastoma SH-SY5Y cell lines to assess their potential as anticancer agents. nih.gov The evaluation of novel bis-benzimidazole derivatives has also shown cytotoxic activity against various cell lines, including breast (MDA-MB453, MCF-7) and lung (NCI-H522, NCI-H23) cancer cell lines, with some compounds exhibiting IC₅₀ values comparable to the standard drug doxorubicin. scholarsresearchlibrary.com
These findings from structurally related compounds suggest that this compound could possess cytotoxic properties against a range of cancer cell lines. However, direct experimental evaluation of this compound on cell lines such as HeLa, MCF-7, HCT-116, and A549 is necessary to confirm its specific activity and determine its potency.
Table 1: Representative Cytotoxic Activities of Related Cinnamide and Sulfonamide Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-benzylaryl cinnamide (Compound 15e) | MGC-803 (Gastric) | 0.019 | nih.gov |
| N-benzylaryl cinnamide (Compound 15e) | SGC-7901 (Gastric) | 0.017 | nih.gov |
| N-benzylaryl cinnamide (Compound 15e) | HCT-116 (Colon) | 0.020 | nih.gov |
| N-benzylaryl cinnamide (Compound 15e) | KYSE450 (Esophageal) | 0.044 | nih.gov |
| Bis-benzimidazole (Compound 9i) | NCI-H522 (Lung) | 47.41 (µg/ml) | scholarsresearchlibrary.com |
| Bis-benzimidazole (Compound 9i) | NCI-H23 (Lung) | 45.22 (µg/ml) | scholarsresearchlibrary.com |
Note: The data presented is for structurally related compounds, not this compound itself.
Molecular Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Carbonic Anhydrase Inhibition)
The antiproliferative effects of benzenesulfonamides are often attributed to their ability to induce programmed cell death, or apoptosis, and their inhibition of key enzymes such as carbonic anhydrases.
Apoptosis Induction: N-substituted benzamides, a class to which this compound belongs, have been shown to trigger apoptosis through the mitochondrial pathway. nih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.govresearchgate.net Activated caspase-9 then initiates a cascade of other caspases, leading to the execution of the apoptotic program. nih.govresearchgate.net Studies on the N-substituted benzamide, declopramide, demonstrated that it induces a G2/M cell cycle block prior to the onset of apoptosis. nih.govresearchgate.net This suggests that the compound may interfere with cell cycle progression, ultimately leading to cell death. The induction of apoptosis by these compounds appears to be independent of the tumor suppressor protein p53, as the effects are observed in both p53-proficient and p53-deficient cell lines. nih.govresearchgate.net
Carbonic Anhydrase Inhibition: Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govyoutube.com Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. youtube.com These enzymes are involved in various physiological processes, and their inhibition can have therapeutic effects in conditions like glaucoma and epilepsy. youtube.com Certain isoforms of carbonic anhydrase, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis. The inhibition of these tumor-associated isoforms is a key mechanism by which benzenesulfonamides can exert their anticancer effects. N-substituted sulfonamides have been shown to act as competitive or noncompetitive inhibitors of carbonic anhydrase. nih.gov
Anticonvulsant Research Activities
The structural features of this compound suggest its potential as an anticonvulsant agent, a property observed in many sulfonamide derivatives.
Evaluation in Preclinical Seizure Models (e.g., Maximal Electroshock (MES) Test, Chemically-Induced Convulsions)
The Maximal Electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant activity, particularly for compounds effective against generalized tonic-clonic seizures. nih.govmdpi.com In this test, a maximal seizure is induced in rodents via an electrical stimulus, and the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is measured. nih.gov The endpoint is typically the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic extension. mdpi.com
Exploration of Neurobiological Pathways Underlying Anticonvulsant Effects
The anticonvulsant effects of benzenesulfonamide derivatives are often linked to their ability to modulate neuronal excitability. One of the primary mechanisms is the inhibition of carbonic anhydrase in the central nervous system. youtube.com By inhibiting this enzyme, these compounds can alter pH homeostasis and affect ion channel function, leading to a reduction in neuronal hyperexcitability.
Additionally, some anticonvulsants in this chemical class may exert their effects through interactions with voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactive state of these channels, such compounds can reduce the firing rate of neurons, thereby preventing seizure spread. The exploration of these and other potential neurobiological pathways is essential to fully understand the anticonvulsant profile of this compound.
Other Biologically Relevant Preclinical Investigations
Beyond its potential as an anticancer and anticonvulsant agent, the chemical structure of this compound suggests that it may also possess other valuable biological activities.
Anti-Inflammatory Modulatory Effects
Both the cinnamaldehyde (B126680) and the benzenesulfonamide moieties of this compound are associated with anti-inflammatory properties. Trans-cinnamaldehyde has been shown to exert anti-inflammatory effects by suppressing the activation of macrophages stimulated by lipopolysaccharide (LPS). nih.gov It achieves this by inhibiting the phosphorylation of MAPKs (mitogen-activated protein kinases) and reducing the expression of pro-inflammatory genes. nih.gov Specifically, it can decrease the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov
Similarly, N-substituted benzamides have demonstrated anti-inflammatory effects by inhibiting the activity of NF-κB (nuclear factor kappa B), a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov The inhibition of TNF-α production has also been reported for this class of compounds. nih.gov Given these properties of its constituent parts, it is plausible that this compound could exhibit anti-inflammatory activity through the modulation of these critical inflammatory pathways. Further studies are warranted to confirm and characterize these potential effects.
Antioxidant Potential and Radical Scavenging Mechanisms
The antioxidant potential of sulfonamide derivatives, including those related to this compound, is an area of growing interest. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). The mechanism of action often involves the donation of a hydrogen atom or an electron to a free radical, thus stabilizing it.
The radical scavenging capability of various compounds can be assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test. For instance, studies on derivatives of N,N-dimethylbarbituric acid have demonstrated excellent antioxidant activity through this assay nih.gov. The molecular structure of these compounds, particularly the presence and position of certain functional groups, significantly influences their radical scavenging efficacy nih.gov.
In the context of sulfonamides, novel derivatives of gallic acid have been synthesized and evaluated for their antioxidant properties. These compounds have shown the ability to scavenge free radicals, and their activity can be quantified by determining the concentration needed to neutralize 50% of DPPH radicals (IC50) unl.edu. Furthermore, the antioxidant activity of some sulfonamide derivatives can be enhanced through metabolic processes. For example, the enzymatic action of Cytochrome P450 2D6 on certain sulfonamides has been observed to increase their free radical scavenging potential nih.gov. The antioxidant activity of these compounds is often assessed in cellular models, such as human epithelial cells, by measuring the reduction of intracellular ROS levels nih.gov.
While specific data on this compound is not extensively available, the established antioxidant and radical scavenging properties of the wider sulfonamide class suggest that it may also possess similar capabilities, warranting further investigation.
Table 1: Antioxidant Activity of Representative Sulfonamide Derivatives This table is representative of the types of data found in studies on sulfonamide derivatives and does not represent data for this compound itself.
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Sulfonamide derivatives of Gallic Acid | DPPH Radical Scavenging | Concentration-dependent scavenging activity; metabolic activation can enhance antioxidant effects. | unl.edunih.gov |
| 5-arylidene-N,N-dimethylbarbiturates | DPPH Radical Scavenging | Showed excellent antioxidant activity, with a clear structure-activity relationship. | nih.gov |
Neuroprotective Research (e.g., Cholinesterase Inhibition)
Cholinesterase inhibitors are a cornerstone in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov These agents work by preventing the breakdown of the neurotransmitter acetylcholine (B1216132), thereby enhancing cholinergic transmission in the brain. nih.gov The sulfonamide scaffold has been identified as a promising framework for the development of new cholinesterase inhibitors. mdpi.com
Research into various heterocyclic sulfonamides has revealed their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the two key enzymes responsible for acetylcholine hydrolysis. mdpi.comnih.gov The therapeutic goal is to increase acetylcholine levels in the central nervous system, which can help alleviate cognitive and memory deficits. nih.gov
The design of novel cholinesterase inhibitors often involves a structure-based approach, where molecules are crafted to fit into the active sites of the target enzymes. nih.gov While established drugs like donepezil (B133215) and rivastigmine (B141) are widely used, the search for new inhibitors with improved efficacy and fewer side effects is ongoing. nih.govnih.gov Although direct studies on this compound for neuroprotective effects are not prominent, the documented activity of other sulfonamide derivatives in inhibiting cholinesterases suggests a potential avenue for future research into its neuroprotective capabilities. mdpi.com
Table 2: Cholinesterase Inhibition by Sulfonamide-Related Compounds This table illustrates the potential of the sulfonamide scaffold in neuroprotection and is based on findings from the broader class of compounds.
| Compound Type | Target Enzyme | Significance | Reference |
|---|---|---|---|
| Heterocyclic Sulfonamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Potential for treating neurodegenerative disorders like Alzheimer's disease. | mdpi.com |
| N-benzyl piperidine (B6355638) hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Dual-binding site inhibitors with activity in the micromolar range. | nih.gov |
Antidiabetic Research Perspectives
The benzenesulfonamide framework is a well-established pharmacophore in the development of antidiabetic agents, most notably in the class of drugs known as sulfonylureas. nih.gov These compounds primarily exert their effects by stimulating insulin (B600854) secretion from pancreatic β-cells. However, due to side effects associated with existing drugs, there is a continuous search for novel, safer, and more effective antidiabetic compounds. nih.govresearchgate.net
Numerous studies have reported the synthesis and in vivo evaluation of novel benzenesulfonamide derivatives for their hypoglycemic activity. nih.govnih.govresearchgate.net For example, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives showed significant blood glucose-lowering effects in streptozotocin-induced diabetic rat models. nih.govresearchgate.net Similarly, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have also demonstrated considerable antidiabetic activity. nih.gov
The mechanisms underlying the antidiabetic effects of these sulfonamide derivatives can be multifaceted. Beyond stimulating insulin release, some derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes that break down carbohydrates in the digestive tract. rsc.orgnih.gov By inhibiting these enzymes, the absorption of glucose is delayed, leading to a reduction in postprandial hyperglycemia. nih.gov Some sulfonamides have shown inhibitory potential against α-glucosidase that is even more potent than the standard drug, acarbose. rsc.org Furthermore, certain derivatives have been found to enhance glucose uptake in cells, presenting another important mechanism for controlling blood glucose levels. nih.gov The potential for benzenesulfonamides to act on multiple targets involved in glucose metabolism makes them a highly promising class of compounds for future antidiabetic drug development. researchgate.net
Table 3: Antidiabetic Activity of Benzenesulfonamide Derivatives
| Derivative Class | Animal Model/Assay | Key Findings | Reference |
|---|---|---|---|
| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels. | nih.govresearchgate.net |
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes mellitus rat model | Significant lowering of plasma glucose. | nih.gov |
| Various Sulfonamide Derivatives | In vitro α-glucosidase inhibition assay | Excellent inhibitory potential, some more potent than acarbose. | rsc.org |
| Various Sulfonamide Derivatives | In vitro glucose uptake assay | Significant enhancement of glucose uptake. | nih.gov |
Antiviral Research Modalities
The sulfonamide moiety is a key structural feature in a variety of pharmacologically active agents, including a significant number of antiviral drugs. nih.govingentaconnect.com Sulfonamide derivatives have demonstrated substantial in vitro and in vivo activity against a range of viruses. mdpi.comnih.govingentaconnect.com
A notable application of sulfonamides in antiviral therapy is in the development of HIV protease inhibitors. nih.govingentaconnect.com Drugs like amprenavir (B1666020) and tipranavir, which contain a sulfonamide group, are crucial components of highly active antiretroviral therapy (HAART). ingentaconnect.com The sulfonamide functionality is also present in non-nucleoside HIV reverse transcriptase inhibitors and integrase inhibitors. nih.govingentaconnect.com Another antiviral strategy involving sulfonamides targets the zinc finger proteins of retroviruses, where the primary sulfonamide group plays a role in ejecting zinc ions, thereby inhibiting viral replication. nih.govingentaconnect.com
The antiviral activity of sulfonamides extends beyond HIV. Benzenesulfonamide derivatives have been identified as potent inhibitors of the influenza hemagglutinin protein, which is essential for the virus to fuse with host cells. nih.gov These compounds have shown the ability to prevent the cytopathic effects of influenza A infection. nih.gov Furthermore, sulfonamide derivatives have been synthesized and tested against plant viruses, such as potato virus Y (PVY), cucumber mosaic virus (CMV), and tobacco mosaic virus (TMV), with many showing good antiviral activities. acs.orgacs.org The mechanism in plants can involve the induction of the plant's own defense systems. acs.org The broad-spectrum antiviral potential of the sulfonamide scaffold makes it a valuable platform for the discovery of new antiviral agents. mdpi.com
Table 4: Antiviral Applications of Sulfonamide Derivatives
| Virus Target | Mechanism of Action | Examples/Findings | Reference |
|---|---|---|---|
| HIV | Protease Inhibition, Reverse Transcriptase Inhibition, Integrase Inhibition | Amprenavir, Tipranavir; various derivatives in development. | nih.govingentaconnect.com |
| Influenza A | Hemagglutinin Inhibition | Benzenesulfonamide derivatives prevent viral fusion. | nih.gov |
| Plant Viruses (PVY, CMV, TMV) | Various, including host defense induction | Purine and 3-hydroxy-2-oxindole derivatives show significant activity. | acs.orgacs.org |
| Various RNA Viruses | Not fully elucidated | N-benzenesulphonylbenzimidazoles active at micromolar concentrations. | nih.gov |
Anthelmintic Research Applications
The control of parasitic helminths in both humans and animals relies on a limited number of anthelmintic drug classes. The benzimidazole (B57391) group of compounds, for instance, functions by inhibiting microtubule polymerization in the parasite. youtube.com The benzenesulfonamide family also includes compounds with proven anthelmintic efficacy.
A key example is clorsulon (B1669243), a benzenesulfonamide compound used to control liver flukes in cattle. google.com This highlights the potential of the sulfonamide scaffold in developing new treatments against helminth infections. The search for novel anthelmintics is critical due to the rise of drug resistance to existing treatments.
Research in this area often utilizes model organisms like the free-living nematode Caenorhabditis elegans for screening potential drug candidates. nih.gov While direct studies on the anthelmintic properties of this compound are not widely reported, the established activity of other benzenesulfonamides like clorsulon suggests that this class of compounds is a promising area for the discovery of new anthelmintic agents. google.com
Table 5: Anthelmintic Activity of Benzenesulfonamide Derivatives This table provides an example of a benzenesulfonamide with known anthelmintic properties, suggesting the potential of the broader chemical class.
| Compound | Target Parasite | Application | Reference |
|---|---|---|---|
| Clorsulon | Fasciola hepatica, Fasciola gigantica (Liver Flukes) | Veterinary medicine for cattle. | google.com |
Herbicide Potential via Photosynthetic Electron Transport Inhibition
A significant portion of commercially available herbicides act by inhibiting photosynthesis, a process vital for plant survival. unl.eduucanr.edu These herbicides often target components of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. unl.eduresearchgate.net
Specifically, many herbicides inhibit Photosystem II (PSII) by binding to the D1 protein. ucanr.edunih.gov This binding action blocks the flow of electrons from PSII to Photosystem I, which in turn halts the production of ATP and NADPH, the energy currencies required for CO2 fixation and plant growth. unl.edu The interruption of electron transport also leads to the formation of highly reactive oxygen species, which cause rapid cellular damage and necrosis. researchgate.netwssa.net
Herbicides that inhibit PSII belong to various chemical classes, including triazines, ureas, and amides. ucanr.edunih.gov The effectiveness of these herbicides can be influenced by small changes in their molecular structure, which affect their binding to the D1 protein. unl.edu While there is a lack of specific research linking this compound or the broader sulfonamide class to the inhibition of photosynthetic electron transport, the diverse biological activities of sulfonamides suggest that this could be a potential, yet unexplored, application. The principles of herbicide design, which involve modifying chemical structures to enhance binding to target proteins like D1, could theoretically be applied to the sulfonamide scaffold. unl.edu
Table 6: General Mechanism of Photosynthetic Electron Transport Inhibiting Herbicides This table describes the general mechanism of a major class of herbicides. The potential of this compound in this area is speculative and requires further research.
| Herbicide Class | Target Site | Mechanism of Action | Consequence for Plant | Reference |
|---|---|---|---|---|
| PSII Inhibitors (e.g., Triazines, Ureas) | D1 protein of Photosystem II | Blocks electron transport from QA to QB. | Halts ATP and NADPH production; causes oxidative stress and cell death. | unl.eduucanr.edunih.govwssa.net |
Structure Activity Relationship Sar and Advanced Computational Studies of N Cinnamylidenebenzenesulfonamide Derivatives
Systematic SAR Analyses and Pharmacophore Identification for N-Cinnamylidenebenzenesulfonamide Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These analyses involve systematically modifying different parts of the molecule—the cinnamylidene group and the benzenesulfonamide (B165840) group—and observing the resulting changes in efficacy.
The core this compound scaffold consists of two key regions amenable to substitution: the aromatic rings of both the cinnamaldehyde (B126680) and benzenesulfonamide moieties. SAR studies on related cinnamoyl and sulfonamide compounds have revealed several key insights. rsdjournal.orgresearchgate.net For instance, the nature and position of substituents on the phenyl ring of the cinnamoyl group can dramatically alter activity. Electron-withdrawing groups (e.g., nitro, halo-) or electron-donating groups (e.g., methoxy, hydroxyl) can modulate the electronic properties and steric profile of the molecule, affecting its interaction with biological targets. mdpi.com Similarly, substitutions on the phenyl ring of the benzenesulfonamide portion can influence binding affinity and pharmacokinetic properties. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. dergipark.org.tr For the this compound scaffold, a typical pharmacophore model would likely include: nih.govnih.gov
A Hydrogen Bond Acceptor (HBA): The sulfonyl group (SO2) is a strong hydrogen bond acceptor.
A Hydrogen Bond Donor (HBD): The N-H group of the sulfonamide can act as a hydrogen bond donor. scielo.org.za
Aromatic/Hydrophobic Regions: The two phenyl rings and the alkyl chain of the cinnamylidene group contribute to hydrophobic and aromatic interactions, which are crucial for anchoring the molecule in the binding pocket of a target protein. nih.gov
The identification of this pharmacophore is the first step in designing new molecules with potentially enhanced activity and in searching large chemical databases for novel hits. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) analysis provides a mathematical framework to correlate the chemical structure of this compound derivatives with their biological activities. ijnrd.org This method is instrumental in predicting the potency of newly designed compounds before their synthesis, thereby saving time and resources. researchgate.net
The development of a QSAR model involves several steps. First, a series of this compound analogs are synthesized and their biological activities are measured. Next, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as: walisongo.ac.id
Electronic Properties: Hammett constants (σ), atomic charges, and energies of molecular orbitals (HOMO/LUMO).
Hydrophobic Properties: The partition coefficient (log P), which describes the molecule's lipophilicity.
Steric Properties: Molar refractivity (MR) and Taft steric parameters.
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links these descriptors to the observed biological activity. researchgate.netnih.gov A hypothetical QSAR equation for a series of this compound derivatives might look like this:
Biological Activity (log 1/C) = a(log P) - b(σ) + c(MR) + d
Where 'C' is the concentration required for a specific biological effect, and 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. nih.gov Such models are validated internally and externally to ensure their predictive power. nih.gov
Molecular Docking and Dynamics Simulations for Target Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. youtube.com For this compound derivatives, docking studies can elucidate how these molecules interact with the active site of a specific biological target. nih.govnih.gov The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the binding energy for different poses. The pose with the lowest energy score is considered the most likely binding mode. nih.gov
Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the ligand-receptor complex over time. scielo.org.za MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex. researchgate.netpku.edu.cn Key parameters analyzed during an MD simulation include: mdpi.com
Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand's position in the binding site.
Root Mean Square Fluctuation (RMSF): Identifies the flexible regions of the protein.
Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor. scielo.org.za
These simulations can confirm the stability of key interactions predicted by docking and provide a more accurate picture of the binding event. nih.gov
Table 1: Illustrative Molecular Docking and MD Simulation Results for a Hypothetical this compound Derivative
| Parameter | Value | Interpretation |
| Docking Score (kcal/mol) | -9.5 | Strong predicted binding affinity. |
| Key Interacting Residues | TYR 23, HIS 84, LEU 112 | Identifies amino acids crucial for binding. |
| Types of Interactions | Hydrogen bond with TYR 23, Pi-pi stacking with HIS 84, Hydrophobic interaction with LEU 112 | Describes the nature of the binding forces. |
| Average RMSD (nm) during MD | 0.25 | The protein-ligand complex is stable over the simulation time. |
| Average Hydrogen Bonds during MD | 2-3 | Key hydrogen bonds are consistently maintained. |
In Silico Screening and Virtual Library Design for Novel this compound Analogs
In silico or virtual screening is a powerful computational method for identifying promising drug candidates from large databases of chemical compounds. researchgate.net This approach can be either ligand-based or structure-based. In the context of this compound research, a validated pharmacophore model or the 3D structure of a target-ligand complex can be used to screen virtual libraries containing millions of compounds. nih.govnih.gov
The design of a virtual library of this compound analogs is a strategic process. drugdesign.org It involves defining a common scaffold (the this compound core) and then systematically attaching a variety of chemical groups (R-groups) at specific positions. The selection of these R-groups is guided by SAR data and the desire to explore diverse chemical space, aiming to improve properties like potency, selectivity, and drug-likeness. drugdesign.org The resulting virtual library can then be screened in silico to prioritize a smaller, more manageable number of compounds for synthesis and biological testing. drugdesign.org
Table 2: Example of a Virtual Library Design Strategy for this compound Analogs
| Scaffold Position | R-Group Library | Desired Properties |
| Cinnamoyl Phenyl Ring (R1) | Halogens, Alkyl, Methoxy groups | Modulate electronic and steric effects for improved binding. |
| Benzenesulfonamide Phenyl Ring (R2) | Amino, Nitro, Carboxyl groups | Enhance solubility and introduce new interaction points. |
| Sulfonamide Nitrogen (R3) | Small alkyl groups | Fine-tune lipophilicity and steric hindrance. |
Cheminformatics Approaches in this compound Research
Cheminformatics encompasses the use of computational tools to analyze and organize chemical data, which is integral to modern research on this compound. This field integrates various computational methods to accelerate the drug discovery process.
Key cheminformatics applications in this area include:
Database Management: Creating and managing databases of synthesized this compound derivatives, along with their biological activity data and calculated molecular properties.
Similarity and Diversity Analysis: Using computational methods to assess the chemical diversity of a library of analogs, ensuring a broad exploration of chemical space, or to search for compounds similar to a known active hit. drugdesign.org
Predictive Modeling: Building and applying QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models to predict the properties of virtual compounds, helping to filter out candidates with undesirable profiles early in the design process. nih.govnih.gov
Data Visualization: Utilizing software to visualize complex data, such as pharmacophore models, protein-ligand interactions from docking studies, and contour maps from 3D-QSAR analyses, which provide a visual representation of how structural modifications impact activity. nih.gov
Collectively, these cheminformatics approaches create a synergistic workflow, from initial hit identification through virtual screening to lead optimization using SAR and predictive modeling, thereby rationalizing and streamlining the development of novel this compound-based therapeutic agents.
Q & A
Q. What are the established synthetic routes for N-cinnamylidenebenzenesulfonamide, and what critical parameters influence yield?
this compound can be synthesized via nucleophilic substitution of sulfonyl chlorides with amine derivatives. Key steps include condensation of cinnamaldehyde with benzenesulfonamide under acidic or basic conditions. Critical parameters include temperature control (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Side reactions, such as over-alkylation, must be minimized using dropwise addition of reagents .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : To confirm the imine (C=N) bond formation (δ 8.3–8.5 ppm for protons adjacent to the sulfonamide group) and aromatic ring substitution patterns .
- FT-IR : To identify sulfonamide S=O stretches (1150–1350 cm⁻¹) and C=N stretches (~1640 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation and isotopic pattern matching .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives?
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase or kinase targets) using fluorometric or colorimetric substrates .
- Cell Viability Assays : Assess cytotoxicity via MTT or resazurin-based protocols in cancer or normal cell lines .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in combinatorial synthesis?
- DoE (Design of Experiments) : Use factorial designs to test variables like solvent (polar aprotic vs. nonpolar), catalyst (e.g., p-TsOH), and reaction time.
- High-Throughput Screening : Parallel synthesis in microtiter plates with automated liquid handling to identify optimal conditions .
- In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust parameters dynamically .
Q. How should researchers resolve discrepancies in reported biological activity data for this compound analogs?
- Batch-to-Batch Variability : Verify compound purity (>95% by HPLC) and stereochemical consistency (via chiral chromatography or X-ray crystallography) .
- Assay Reproducibility : Cross-validate results using orthogonal methods (e.g., SPR vs. MST) and replicate experiments across independent labs .
- Structural Contradictions : Re-examine synthetic routes for unintended byproducts (e.g., hydrolysis of the imine bond) using LC-MS .
Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., binding to kinase ATP pockets) .
- QSAR Modeling : Apply partial least squares (PLS) regression or machine learning (Random Forest) to correlate electronic descriptors (HOMO/LUMO, logP) with activity .
- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories in explicit solvent to identify critical binding residues .
Q. What are the challenges in purifying this compound, and how can they be addressed?
- Low Solubility : Use mixed solvents (e.g., DCM:MeOH) for recrystallization or employ preparative HPLC with C18 columns .
- Isomer Separation : Chiral stationary phases (e.g., amylose-based) for resolving E/Z imine isomers .
- Byproduct Removal : Gradient elution in flash chromatography (silica gel, hexane:EtOAc) to separate sulfonic acid impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
